molecular formula C8H5BrF4 B1305492 3-Fluoro-2-(trifluoromethyl)benzyl bromide CAS No. 261951-84-2

3-Fluoro-2-(trifluoromethyl)benzyl bromide

Cat. No.: B1305492
CAS No.: 261951-84-2
M. Wt: 257.02 g/mol
InChI Key: HTWOLWSZQAPKQA-UHFFFAOYSA-N
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Description

3-Fluoro-2-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5BrF4. It is characterized by the presence of both fluorine and bromine atoms, which significantly influence its chemical properties. This compound is commonly used in organic synthesis due to its unique reactivity and the electron-withdrawing nature of the fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide typically involves the selective introduction of fluorine and trifluoromethyl groups into specific positions of an aromatic ring. One common method includes the use of fluoroform-derived CuCF3, which demonstrates high reactivity towards aryl and heteroaryl halides . This method facilitates the trifluoromethylation of a broad variety of iodoarenes and some aromatic bromides, achieving nearly quantitative yields in certain cases .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include the use of specialized equipment to handle the reactive intermediates and to maintain the required temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.

    Solvents: Reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amines, while reactions with thiols can produce thioethers.

Scientific Research Applications

3-Fluoro-2-(trifluoromethyl)benzyl bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 3-Fluoro-2-(trifluoromethyl)benzyl bromide exerts its effects is primarily through its reactivity as an electrophile. The electron-withdrawing nature of the fluorine atoms makes the benzyl bromide moiety highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce fluorinated groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzyl bromide
  • 3-(Trifluoromethyl)benzyl bromide
  • 2-Fluoro-6-(trifluoromethyl)benzyl bromide

Uniqueness

3-Fluoro-2-(trifluoromethyl)benzyl bromide is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the aromatic ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Properties

IUPAC Name

1-(bromomethyl)-3-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-4-5-2-1-3-6(10)7(5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWOLWSZQAPKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379222
Record name 3-Fluoro-2-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
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Molecular Weight

257.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-84-2
Record name 1-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261951-84-2
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